![molecular formula C10H11NO3 B2743680 3-Ethoxy-6-methoxybenzo[D]isoxazole CAS No. 439085-75-3](/img/structure/B2743680.png)
3-Ethoxy-6-methoxybenzo[D]isoxazole
Vue d'ensemble
Description
3-Ethoxy-6-methoxybenzo[D]isoxazole is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CCOC1=NOC2=C1C=CC(=C2)OC .Chemical Reactions Analysis
Isoxazole synthesis, including that of this compound, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.20 and a molecular formula of C10H11NO3 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
ESIPT Emission Behavior
One study explores the ESIPT (Excited-State Intramolecular Proton Transfer) emission behavior of methoxy-substituted 2-hydroxyphenylbenzimidazole isomers, showcasing the impact of intramolecular hydrogen bonding interactions on fluorescence emissions. This research contributes to understanding the photophysical properties of benzimidazole derivatives, which is crucial for developing novel fluorescent probes and materials (Takagi et al., 2018).
Anticancer and Antiangiogenic Activities
Another study focuses on the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives, including those with 2-methoxy/ethoxycarbonyl groups. These compounds demonstrate potent antiproliferative activity against cancer cells, bind to the colchicine site of tubulin, and induce apoptosis. The research highlights the potential of these derivatives in cancer therapy and vascular disrupting agents, offering insights into novel therapeutic avenues (Romagnoli et al., 2015).
Soil Transformation and Environmental Impact
The transformation pattern of the cereal allelochemical 6-methoxy-2-benzoxazolinone (MBOA) in soil is elucidated in a study using isotopic substitution and LC-MS analysis. This research provides a deeper understanding of the environmental fate of benzoxazolinones and their potential as natural herbicides, contributing to the development of sustainable agricultural practices (Etzerodt et al., 2006).
Corrosion Inhibition
A study on the use of an isoxazole derivative as a corrosion inhibitor for mild steel in acidic conditions exemplifies the application of these compounds in materials science. The research investigates the inhibitor's efficiency and adsorption behavior, offering valuable insights for the development of environmentally friendly corrosion inhibitors (Aslam et al., 2020).
Mécanisme D'action
Orientations Futures
Isoxazoles, including 3-Ethoxy-6-methoxybenzo[D]isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing more eco-friendly synthetic strategies and exploring the biological activities of isoxazoles .
Propriétés
IUPAC Name |
3-ethoxy-6-methoxy-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURKVAVUPDGLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)
![4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine](/img/structure/B2743599.png)
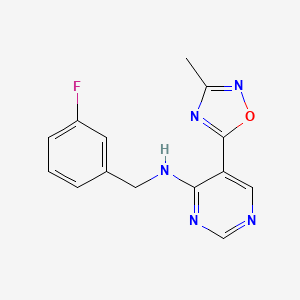
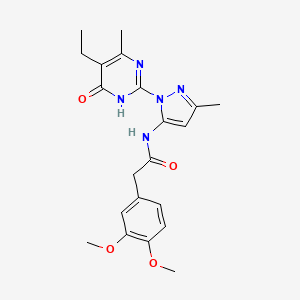
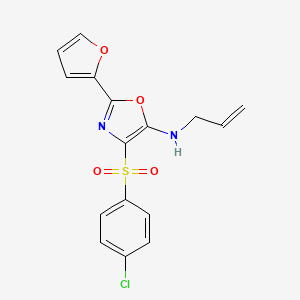
![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)
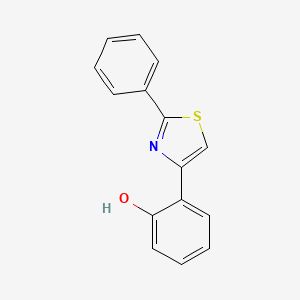
![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)
![3-(1-benzofuran-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2743614.png)
![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)


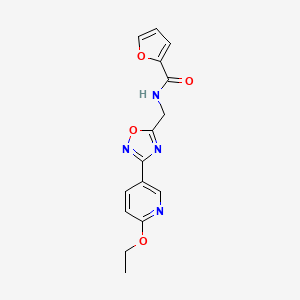
![5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2743620.png)
